molecular formula C12H11BN2O4 B8231338 Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]- CAS No. 511249-19-7

Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-

Cat. No.: B8231338
CAS No.: 511249-19-7
M. Wt: 258.04 g/mol
InChI Key: CBAFSMXVCCUBEW-UHFFFAOYSA-N
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Description

Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, is a versatile organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction is catalyzed by palladium and usually takes place under mild conditions, making it suitable for a wide range of substrates .

Industrial Production Methods

Industrial production of boronic acids often involves the hydroboration of terminal alkynes followed by oxidation. This method provides a straightforward route to various boronic acid derivatives. The process is scalable and can be optimized for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, amines, and substituted aryl compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in sensing applications and enzyme inhibition. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles such as hydroxyl groups on diols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, is unique due to the presence of both a nitro group and an amino group on the phenyl ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

[3-(4-nitroanilino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O4/c16-13(17)9-2-1-3-11(8-9)14-10-4-6-12(7-5-10)15(18)19/h1-8,14,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAFSMXVCCUBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243352
Record name Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511249-19-7
Record name Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511249-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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